4-(Trifluoromethylthio)phenyl triflate
CAS No.: 1199773-43-7
Cat. No.: VC0177701
Molecular Formula: C8H4F6O3S2
Molecular Weight: 326.227
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 1199773-43-7 |
---|---|
Molecular Formula | C8H4F6O3S2 |
Molecular Weight | 326.227 |
IUPAC Name | [4-(trifluoromethylsulfanyl)phenyl] trifluoromethanesulfonate |
Standard InChI | InChI=1S/C8H4F6O3S2/c9-7(10,11)18-6-3-1-5(2-4-6)17-19(15,16)8(12,13)14/h1-4H |
Standard InChI Key | YYBAGZUYNXKDQD-UHFFFAOYSA-N |
SMILES | C1=CC(=CC=C1OS(=O)(=O)C(F)(F)F)SC(F)(F)F |
Introduction
Chemical Identity and Structural Characteristics
4-(Trifluoromethylthio)phenyl triflate is formally known as 4-[(Trifluoromethyl)thio]phenyl 1,1,1-trifluoromethanesulfonate or Methanesulfonic acid, 1,1,1-trifluoro-, 4-[(trifluoromethyl)thio]phenyl ester. It is registered with the Chemical Abstracts Service (CAS) number 1199773-43-7 . The molecular formula of this compound is C₈H₄F₆O₃S₂, representing its composition of carbon, hydrogen, fluorine, oxygen, and sulfur atoms.
Molecular Structure
The compound features a phenyl ring with two key substitutions: a trifluoromethylthio group (SCF₃) at the para position and a trifluoromethanesulfonate (triflate, OTf) group. These highly electronegative fluorinated groups significantly influence the compound's electronic properties and reactivity patterns . The structure can be represented by the following chemical identifiers:
-
InChI: InChI=1S/C8H4F6O3S2/c9-7(10,11)18-6-3-1-5(2-4-6)17-19(15,16)8(12,13)14
-
InChI Key: YYBAGZUYNXKDQD-UHFFFAOYSA-N
The phenyl ring serves as a rigid scaffold connecting the two functional groups, while the presence of multiple fluorine atoms contributes to the compound's stability and unique reactivity profile.
Physical and Chemical Properties
4-(Trifluoromethylthio)phenyl triflate possesses distinctive physical and chemical properties that derive from its structural elements, particularly the fluorinated substituents.
Chemical Properties
The chemical behavior of 4-(Trifluoromethylthio)phenyl triflate is dominated by the electronic effects of its functional groups:
-
The triflate group (CF₃SO₃) functions as an exceptional leaving group in nucleophilic substitution reactions, making it valuable in coupling reactions and functionalization strategies.
-
The trifluoromethylthio group (SCF₃) enhances the compound's lipophilicity and contributes to its ability to participate in various transformation reactions .
-
The combined presence of these electron-withdrawing groups makes the phenyl ring electron-deficient, influencing its reactivity toward electrophilic and nucleophilic reagents.
-
The compound exhibits significant polarity due to the electronegative fluorine atoms and the sulfonate group, affecting its solubility in various solvents .
Reactivity and Applications in Organic Synthesis
4-(Trifluoromethylthio)phenyl triflate serves as a versatile building block in organic synthesis, with its utility primarily stemming from the reactivity of its functional groups.
Reactivity of the Triflate Group
The triflate group in 4-(Trifluoromethylthio)phenyl triflate functions as an excellent leaving group, enabling various transformations:
-
Cross-coupling reactions: The triflate moiety can participate in palladium-catalyzed couplings such as Suzuki, Stille, and Sonogashira reactions
-
Nucleophilic substitution reactions: The good leaving group ability of triflate facilitates displacement with various nucleophiles
Applications in Fluorine Chemistry
The incorporation of fluorine into organic molecules has become increasingly important in pharmaceutical, agrochemical, and materials science applications. 4-(Trifluoromethylthio)phenyl triflate contributes to this field by:
-
Serving as a source of the trifluoromethylthio group, which can enhance lipophilicity and metabolic stability of drug candidates
-
Enabling selective functionalization strategies through its dual-reactive sites
-
Providing a platform for the development of novel fluorinated building blocks
Comparison with Related Compounds
The table below compares 4-(Trifluoromethylthio)phenyl triflate with structurally related compounds:
Compound | Structural Features | Key Properties and Applications |
---|---|---|
4-(Trifluoromethylthio)phenyl triflate | Contains both SCF₃ and OTf groups | Dual reactivity for complex syntheses; enhanced lipophilicity |
4-(Trifluoromethylthio)phenol | Contains SCF₃ and OH groups | Lower reactivity; serves as precursor to triflate; different reactivity patterns |
4-Bromophenyl triflate | Contains Br and OTf groups | More reactive toward nucleophiles; different coupling selectivity |
Trifluoromethanesulfonic acid | Simple sulfonic acid without aromatic ring | Used primarily as a reagent and catalyst; stronger acidity |
Trifluoromethyl thianthrenium triflate | Contains thianthrenium and CF₃ groups | Used in various trifluoromethylation reactions; electrophilic properties |
This comparison highlights the unique positioning of 4-(Trifluoromethylthio)phenyl triflate within the landscape of organofluorine chemistry .
Applications in Pharmaceutical Research
The unique properties of 4-(Trifluoromethylthio)phenyl triflate make it particularly valuable in pharmaceutical research and development.
Drug Discovery Applications
In pharmaceutical chemistry, fluorinated compounds like 4-(Trifluoromethylthio)phenyl triflate can serve multiple functions:
-
As synthetic intermediates for preparing drug candidates containing the SCF₃ group, which has been recognized for improving bioavailability and metabolic stability
-
As chemical probes for studying biological pathways and enzyme interactions
-
As building blocks for constructing compound libraries for high-throughput screening
Structure-Activity Relationships
The trifluoromethylthio group has gained attention in medicinal chemistry due to its unique properties:
-
Higher lipophilicity compared to CF₃ groups, enhancing membrane permeability
-
Electron-withdrawing character that can modulate the electronic properties of aromatic systems
-
Metabolic stability that can improve the pharmacokinetic profile of drug candidates
Compounds bearing this group, including derivatives of 4-(Trifluoromethylthio)phenyl triflate, have shown interactions with enzymes that could lead to inhibition or modulation of biological pathways, making them valuable tools in drug discovery.
Related Synthetic Methodologies
Recent advances in organofluorine chemistry have expanded the synthetic methods involving compounds similar to 4-(Trifluoromethylthio)phenyl triflate.
Trifluoromethylation Reactions
Trifluoromethylation has become an important transformation in organic synthesis. Reagents like trifluoromethyl thianthrenium triflate (TT-CF₃⁺OTf⁻) have been developed as novel trifluoromethylating agents. This reagent can participate in:
-
Electrophilic trifluoromethylation reactions
-
Radical trifluoromethylation processes
-
Nucleophilic trifluoromethylation through umpolung with silanolate as nucleophile
Such methodologies could potentially be adapted for transformations involving 4-(Trifluoromethylthio)phenyl triflate.
Comparative Analysis with Similar Fluorinated Compounds
Structure-Function Relationships
The behavior of 4-(Trifluoromethylthio)phenyl triflate can be better understood by examining how its structural elements compare to related fluorinated compounds:
Structural Feature | Functional Impact | Examples of Compounds |
---|---|---|
Trifluoromethylthio group (SCF₃) | Enhances lipophilicity; Provides unique electronic properties; Contributes to metabolic stability | 4-(Trifluoromethylthio)phenol; 2,2-Difluoro-1-(4-fluorophenyl)-2-((trifluoromethyl)thio)ethan-1-one |
Triflate group (OTf) | Excellent leaving group; Activates aromatic systems for functionalization; Enables diverse coupling reactions | 4-Bromophenyl triflate; 4-(Trifluoromethyl)phenyl trifluoromethanesulfonate |
Combined SCF₃ and OTf groups | Dual reactivity sites; Enhanced synthetic versatility; Unique electronic profile | 4-(Trifluoromethylthio)phenyl triflate |
Recent Research Findings
Research on related compounds provides insights into potential applications of 4-(Trifluoromethylthio)phenyl triflate:
-
Hydrotrifluoromethylation of olefins using trifluoromethyl thianthrenium triflate has been achieved without requiring catalysts, demonstrating high functional group tolerance
-
Trifluoromethylthiolation reactions have been developed using various reagents, expanding the synthetic tools available for introducing the SCF₃ group
-
The development of new methodologies for late-stage fluorination continues to be an active area of research, with potential implications for compounds like 4-(Trifluoromethylthio)phenyl triflate
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume